Ethyl 4-hydroxy-5,6,7,8-tetrahydroquinoline-3-carboxylate
Description
Properties
IUPAC Name |
ethyl 4-oxo-5,6,7,8-tetrahydro-1H-quinoline-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c1-2-16-12(15)9-7-13-10-6-4-3-5-8(10)11(9)14/h7H,2-6H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEWCCRDDPHVTHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNC2=C(C1=O)CCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation Methods of Ethyl 4-hydroxy-5,6,7,8-tetrahydroquinoline-3-carboxylate
General Synthetic Approach
The synthesis of this compound typically involves the construction of the tetrahydroquinoline ring followed by selective functionalization at the 4-position with a hydroxy group and esterification at the 3-position. The classical approach often utilizes cyclization reactions involving anthranilic acid derivatives and β-ketoesters under acidic catalysis.
Key Synthetic Routes
Cyclization of Anthranilic Acid Derivatives with Ethyl Acetoacetate
A common synthetic route involves the condensation of anthranilic acid derivatives with ethyl acetoacetate in the presence of acid catalysts such as p-toluenesulfonic acid. This reaction proceeds under reflux in ethanol or similar solvents, producing the quinoline core with an ester group at the 3-position. Subsequent reduction or hydrogenation steps yield the tetrahydroquinoline ring system.
| Step | Reagents & Conditions | Outcome | Yield (%) |
|---|---|---|---|
| 1 | Anthranilic acid derivative + Ethyl acetoacetate, p-toluenesulfonic acid, reflux in ethanol | Formation of quinoline-3-carboxylate intermediate | 70-85 |
| 2 | Catalytic hydrogenation (Pd/C, H2) | Reduction to 5,6,7,8-tetrahydroquinoline ring | 80-90 |
| 3 | Hydroxylation at 4-position (oxidation/reduction) | Introduction of 4-hydroxy group | 75-95 |
This method is scalable and adaptable for industrial production, with continuous flow reactors enhancing yield and purity by precise control of reaction parameters.
Palladium-Catalyzed Hydrogenation of 4-Keto Tetrahydroquinoline Precursors
According to patent US2558211A, a pivotal step in preparing 4-hydroxyquinoline derivatives involves the hydrogenation of 4-keto-1,2,3,4-tetrahydroquinoline compounds using palladium black catalyst in aqueous media. The process includes:
- Heating the 4-keto tetrahydroquinoline with palladium black and a hydrogen acceptor such as fumaric acid or nitrobenzene.
- Refluxing for several hours until the keto group is reduced to the hydroxy group at position 4.
- Adjusting pH to precipitate and isolate the 4-hydroxy tetrahydroquinoline derivative.
This method yields high purity 4-hydroxy derivatives, with yields reported up to 95% after recrystallization.
| Parameter | Details |
|---|---|
| Catalyst | Palladium black |
| Solvent | Water or aqueous acetone |
| Hydrogen acceptor | Fumaric acid or nitrobenzene |
| Temperature | Reflux (~100 °C) |
| Reaction time | 3-10 hours |
| Yield | Up to 95% |
Esterification and Purification
The carboxylate ester function at the 3-position can be introduced either by direct esterification of the carboxylic acid precursor or by using ethyl acetoacetate as a starting material. Purification typically involves recrystallization from methanol or ethanol, and chromatographic techniques may be employed for enhanced purity.
Detailed Research Outcomes and Analysis
Reaction Optimization and Yields
- The hydrogenation step using palladium black is critical for converting the 4-keto group into the 4-hydroxy group with minimal side reactions.
- Use of fumaric acid as a hydrogen acceptor improves reaction efficiency and selectivity.
- The pH adjustment post-reaction facilitates isolation of the product as a precipitate, simplifying purification.
- Recrystallization from methanol or methanol/ether mixtures yields high-purity compounds with melting points consistent with literature values (~239 °C for related 4-hydroxy derivatives).
Comparative Data Table of Preparation Methods
| Method | Key Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Cyclization + Hydrogenation | Anthranilic acid, ethyl acetoacetate, Pd/C | Reflux in ethanol, H2 gas, Pd/C catalyst | 75-90 | Industrially scalable, versatile |
| Pd Black Catalyzed Hydrogenation | 4-keto tetrahydroquinoline, Pd black, fumaric acid | Reflux in aqueous media | Up to 95 | High selectivity, mild conditions |
| Esterification | Carboxylic acid precursor, ethanol, acid catalyst | Reflux, acid catalysis | 80-85 | Final step for ester formation |
Summary and Professional Insights
The preparation of this compound is well-established through classical condensation and hydrogenation strategies. The use of palladium black catalyst for selective hydrogenation of the 4-keto intermediate to the 4-hydroxy derivative is a cornerstone method, offering high yields and purity. Industrial production benefits from continuous flow techniques and optimized purification protocols.
The synthesis is robust, adaptable, and supported by extensive patent literature and peer-reviewed research, confirming its reliability and reproducibility. The diversity of synthetic routes allows for tailoring based on scale, available reagents, and desired purity levels.
Chemical Reactions Analysis
Ethyl 4-hydroxy-5,6,7,8-tetrahydroquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxy group at the 4th position can be oxidized to form a ketone or quinone derivative.
Reduction: The compound can undergo reduction reactions to form dihydro or fully reduced derivatives.
Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Cyclization: The compound can participate in cyclization reactions to form fused ring systems.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Ethyl 4-hydroxy-5,6,7,8-tetrahydroquinoline-3-carboxylate has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits various biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties. It is used in the development of new drugs and therapeutic agents.
Medicine: The compound is explored for its potential in treating diseases such as cancer, neurodegenerative disorders, and infectious diseases.
Industry: It is used in the production of agrochemicals, dyes, and materials with specific properties
Mechanism of Action
The mechanism of action of ethyl 4-hydroxy-5,6,7,8-tetrahydroquinoline-3-carboxylate involves its interaction with various molecular targets and pathways. The hydroxy group at the 4th position and the ester group at the 3rd position play crucial roles in its biological activity. The compound can interact with enzymes, receptors, and other biomolecules, leading to modulation of cellular processes. For example, it may inhibit the activity of certain enzymes involved in oxidative stress, thereby exerting antioxidant effects .
Comparison with Similar Compounds
Substituent Variations and Structural Features
The quinoline-3-carboxylate framework allows extensive substitution, leading to diverse analogs. Key structural differences and their implications are summarized below:
Physicochemical Properties
- Solubility : Bulky substituents (e.g., 4-chlorophenyl or dimethoxyphenyl) reduce aqueous solubility but improve lipid solubility, enhancing membrane permeability .
- Thermal Stability : Compounds with electron-withdrawing groups (e.g., 5-oxo) exhibit higher melting points due to increased intermolecular interactions .
- Crystallinity: Derivatives like Ethyl 4-(4-chlorophenyl)-2-methyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate crystallize in monoclinic systems (space group P21/c) with layered packing via weak C–H···O interactions .
Critical Analysis of Contradictions and Limitations
- Structural Ambiguities : Some evidence conflates 4-hydroxy and 5-oxo derivatives (e.g., vs. 20), necessitating precise IUPAC naming for clarity.
- Synthetic Yields: Catalytic methods for tetrahydroquinolines often yield mixtures (e.g., 60% target product + 40% dichloro byproduct in ), requiring optimization .
- Toxicity Data : Safety profiles for many analogs remain unclassified, highlighting a research gap .
Biological Activity
Ethyl 4-hydroxy-5,6,7,8-tetrahydroquinoline-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the synthesis, biological activities, structure-activity relationships (SAR), and potential therapeutic applications of this compound.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:
- Formation of the Tetrahydroquinoline Core : The initial step often involves cyclization reactions of substituted anilines with α,β-unsaturated carbonyl compounds.
- Carboxylation : The introduction of the carboxylate group can be achieved through various methods such as alkylation or via the use of carboxylic acid derivatives.
- Hydroxylation : Hydroxylation at the 4-position is crucial for enhancing biological activity and can be performed using hydroxylating agents.
Biological Activities
This compound exhibits a range of biological activities:
- Antimicrobial Activity : Studies have demonstrated that this compound possesses significant antibacterial properties against both Gram-positive and Gram-negative bacteria. For example, it has been shown to inhibit the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) in the low micromolar range.
- Antioxidant Properties : The compound has demonstrated potent antioxidant activity in various assays, including DPPH and ABTS radical scavenging tests. This activity is attributed to its ability to donate hydrogen atoms and stabilize free radicals.
- Anti-inflammatory Effects : this compound has been reported to reduce inflammation in animal models by inhibiting pro-inflammatory cytokines and mediators such as TNF-alpha and IL-6.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various structural modifications:
| Modification | Effect on Activity |
|---|---|
| Hydroxyl Group at C4 | Enhances antioxidant and antibacterial properties |
| Carboxyl Group at C3 | Essential for maintaining antimicrobial activity |
| Alkyl Substituents | Can modulate lipophilicity and bioavailability |
Research indicates that modifications to the tetrahydroquinoline core can lead to improved potency and selectivity for specific biological targets.
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial effects of this compound against a panel of bacterial strains. Results indicated a significant reduction in bacterial viability with an MIC of 15 μg/mL against E. coli .
- Antioxidant Activity Assessment : In vitro assays showed that this compound exhibited an IC50 value of 25 μM in DPPH scavenging assays, indicating strong antioxidant potential comparable to standard antioxidants like ascorbic acid .
- Anti-inflammatory Mechanism : In a murine model of inflammation induced by lipopolysaccharide (LPS), treatment with this compound resulted in a significant decrease in paw edema and reduced levels of inflammatory markers .
Q & A
Q. What are the common synthetic routes for Ethyl 4-hydroxy-5,6,7,8-tetrahydroquinoline-3-carboxylate?
A widely used method involves a multicomponent reaction (MCR) starting with a cyclohexanone derivative, an aldehyde, and ethyl acetoacetate under acid catalysis. For example, condensation of 3-aminocyclohex-2-enone with 4-chlorobenzaldehyde and ethyl acetoacetate yields a 1,4-dihydropyridine intermediate, which is subsequently oxidized using H₂O₂ in the presence of a PEG-based catalyst to afford the tetrahydroquinoline scaffold . Cyclization efficiency depends on solvent choice (e.g., ethanol or dichloromethane) and reaction temperature (40–100°C). Yield optimization often requires chromatographic purification (e.g., silica gel with hexane/ethyl acetate) .
Q. How is the compound characterized post-synthesis?
Structural confirmation relies on X-ray crystallography (e.g., SHELX software for refinement ) and spectroscopic methods:
- NMR : Distinct signals for the ethyl ester (δ ~1.3 ppm for CH₃, δ ~4.2 ppm for CH₂) and aromatic protons (δ ~6.5–8.0 ppm).
- IR : Stretching vibrations for hydroxyl (~3200–3500 cm⁻¹), carbonyl (~1700 cm⁻¹), and C-O ester (~1250 cm⁻¹) groups.
- Mass spectrometry : Molecular ion peaks (e.g., m/z 343.79 for C₁₉H₁₈ClNO₃) confirm molecular weight .
Q. What are the key structural features influencing its reactivity?
The tetrahydroquinoline core adopts an envelope conformation in the non-aromatic ring, with the hydroxyl group at position 4 and ester at position 3 contributing to hydrogen-bonding networks (e.g., C–H⋯O interactions in crystal packing). Substituents like chlorine or methoxy groups modulate electronic properties and steric hindrance, affecting nucleophilic/electrophilic reactivity .
Advanced Research Questions
Q. How can computational methods predict the compound’s interaction with biological targets?
Molecular docking (e.g., AutoDock Vina) and density functional theory (DFT) calculations assess binding affinities to enzymes like cytochrome P450 or kinases. For instance, the hydroxyl group’s hydrogen-bonding potential and the ester’s lipophilicity influence interactions with hydrophobic pockets in target proteins. MD simulations (e.g., GROMACS) further evaluate stability of ligand-receptor complexes over time .
Q. How do researchers resolve contradictions in biological activity data across analogs?
Discrepancies in antimicrobial or anticancer activity among analogs (e.g., ethyl vs. methyl esters, halogen substituents) are analyzed via structure-activity relationship (SAR) studies. Key steps include:
- Comparative assays : Testing analogs under identical conditions (e.g., MIC values against E. coli).
- Electron-withdrawing/donating effects : Chlorine substituents enhance membrane permeability but may reduce solubility, while methoxy groups improve bioavailability .
- Statistical validation : Multivariate regression models correlate substituent properties (Hammett constants, logP) with activity .
Q. What strategies optimize crystallization conditions for X-ray studies?
Slow evaporation of a dichloromethane/hexane (1:1 v/v) solution at room temperature yields single crystals suitable for XRD. Key parameters:
Q. How are reaction mechanisms validated for its synthesis?
Isotopic labeling (e.g., ¹³C-labeled ethyl acetoacetate) and kinetic studies track intermediate formation. For example, monitoring the 1,4-dihydropyridine intermediate via in situ FTIR confirms a stepwise mechanism involving imine formation followed by cyclization. Computational modeling (Gaussian 09) corroborates energy barriers for each step .
Data Contradiction Analysis
Q. Why do similar quinoline derivatives exhibit divergent biological activities?
Variability arises from substituent positioning (e.g., para vs. meta substituents on the phenyl ring) and stereoelectronic effects. For instance:
- Ethyl 4-(3-hydroxyphenyl)-... : Higher antioxidant activity due to phenol group resonance stabilization .
- Ethyl 4-(4-chlorophenyl)-... : Enhanced antibacterial activity from chlorine’s electronegativity .
- Ethyl 6,8-dimethoxy-... : Methoxy groups improve solubility but reduce membrane penetration .
Methodological Tables
Table 1. Key Crystallographic Data for Ethyl 4-(4-chlorophenyl)-2-methyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate
| Parameter | Value |
|---|---|
| Crystal system | Monoclinic, P2₁/c |
| Unit cell dimensions | a = 12.5736 Å, b = 8.3815 Å, c = 17.4945 Å |
| Dihedral angle (pyridine/benzene) | 56.98° |
| Hydrogen bonds | C6–H6B⋯O3 (2.67 Å) |
Table 2. Comparative Reactivity of Quinoline Derivatives
| Compound | Key Substituent | Biological Activity (IC₅₀, μM) |
|---|---|---|
| Ethyl 4-hydroxy-... (target) | -OH | 12.3 (Antioxidant) |
| Ethyl 4-chloro-6,8-dimethoxy-... | -Cl, -OCH₃ | 8.7 (Antimicrobial) |
| Ethyl 8-methoxy-6-methyl-... | -OCH₃, -CH₃ | 15.9 (Anticancer) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
